N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2,7-dimethylpyrazolo[1,5-a]pyrimidine core.
- A carboxamide group at position 6, linked to a phenyl ring substituted with a benzyl(methyl)sulfamoyl moiety at the para position.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-16-13-22-24-14-21(17(2)28(22)26-16)23(29)25-19-9-11-20(12-10-19)32(30,31)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWJJGHNUZAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, thereby affecting phosphorylation states and downstream signaling events .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Compound 7a (): Features a 2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Unlike the target compound, it lacks the sulfamoyl group and instead incorporates a methoxy-substituted aniline at position 2.
- Compounds 2d–2f (): These derivatives retain the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core but vary in carboxamide substituents (e.g., bipyridinyl, acetamidophenyl). The absence of sulfamoyl groups may limit their interaction with sulfonamide-binding enzymes .
Pyrrolo[2,3-d]pyrimidine Analogues
- Compound 10b (): A pyrrolo[2,3-d]pyrimidine derivative with a sulfamoylphenylamino group. However, the cyclopentyl and methoxyphenyl groups may reduce solubility .
Substituent Variations
Biological Activity
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties. Its structure can be broken down into several functional groups:
- Pyrazole ring : A five-membered ring contributing to the compound's reactivity.
- Sulfamoyl group : Implicated in various biological activities, particularly in drug design.
- Benzyl moiety : Enhances lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated effectiveness against this target .
- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Pyrazole derivatives have shown promise in inhibiting EGFR signaling pathways, thus reducing tumor growth .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies have reported that similar pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . These effects are crucial for managing conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences activity. For instance, introducing electron-withdrawing groups enhances potency against cancer cells .
- Hydrogen Bonding : The ability of the compound to form hydrogen bonds with target proteins has been linked to its biological efficacy .
Case Studies
- Breast Cancer Research :
- Antifungal Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
